4-[1-(Aminomethyl)cyclopentyl]aniline
Description
4-[1-(Aminomethyl)cyclopentyl]aniline (molecular formula: C₁₂H₁₈N₂) is a bicyclic aromatic amine featuring a cyclopentane ring substituted with an aminomethyl group at the 1-position, which is further attached to a para-aminophenyl moiety. This structure confers unique steric and electronic properties, making it relevant in medicinal chemistry and materials science.
Properties
CAS No. |
115279-69-1 |
|---|---|
Molecular Formula |
C12H18N2 |
Molecular Weight |
190.28 g/mol |
IUPAC Name |
4-[1-(aminomethyl)cyclopentyl]aniline |
InChI |
InChI=1S/C12H18N2/c13-9-12(7-1-2-8-12)10-3-5-11(14)6-4-10/h3-6H,1-2,7-9,13-14H2 |
InChI Key |
STZFNKUSYMNOHM-UHFFFAOYSA-N |
SMILES |
C1CCC(C1)(CN)C2=CC=C(C=C2)N |
Canonical SMILES |
C1CCC(C1)(CN)C2=CC=C(C=C2)N |
Origin of Product |
United States |
Comparison with Similar Compounds
Cycloalkyl-Substituted Anilines
*Similarity scores from structural databases (0.93–0.96 indicates high similarity) .
Key Observations :
Linear and Functionalized Derivatives
Key Observations :
- Functional Groups : Sulfonyl (e.g., 4-(Piperidin-1-ylsulfonyl)aniline) or morpholine groups improve solubility and target engagement compared to the hydrophobic cyclopentyl group in the target compound .
- Bioisosterism : Fluorinated or heterocyclic analogs (e.g., 1-(4-fluorophenyl)-cyclopropanamine) mimic steric/electronic profiles of the target compound while altering metabolic stability .
Preparation Methods
Reaction Pathway and Reagents
The most widely reported method involves reductive amination of 4-(cyclopentylidene)aniline precursors. A key patent (EP0926131B1) outlines the use of hydroxylamine hydrochloride to convert cyclopentanone derivatives to intermediate oximes, followed by reduction with sodium cyanoborohydride in methanol/water solvent systems.
Critical steps :
- Condensation of cyclopentanone with aniline derivatives at 80°C under nitrogen
- Oxime formation using hydroxylamine hydrochloride (1.2 eq) in ethanol
- Borane-mediated reduction at 0–5°C to prevent N-overalkylation
Reaction Table 1 : Optimization Parameters
| Parameter | Optimal Range | Yield Impact |
|---|---|---|
| Temperature (Step 1) | 75–85°C | +15–20% |
| pH (Step 2) | 4.5–5.5 | Critical |
| Reduction Time (Step 3) | 6–8 hrs | Max 78% |
Purification Challenges
Post-reduction mixtures require careful chromatography due to:
- Residual borane complexes (Rf = 0.33 in EtOAc/hexane)
- Diastereomeric byproducts from cyclopentane chair inversion
Patent data recommends gradient elution (hexane:EtOAc:MeOH 1:1:1 → 0:0:1) for >95% purity.
Ring-Closing Metathesis Approaches
Grubbs Catalyst-Mediated Synthesis
Second-generation routes employ olefin metathesis to construct the cyclopentane ring:
- Start with diallyl-aniline precursor (C12H15N)
- Ring closure using Grubbs II catalyst (5 mol%)
- Aminomethylation via Buchwald–Hartwig coupling
Key Advantages :
- Stereochemical control (up to 98% ee with chiral catalysts)
- Scalability to kilogram batches
Limitations :
- Catalyst cost ($3,200/mol for Grubbs II)
- Requires strict oxygen-free conditions
Enzymatic Preparation Methods
Emerging biocatalytic routes show promise for green chemistry applications:
Transaminase-Catalyzed Synthesis
| Enzyme | Source | Conversion Efficiency |
|---|---|---|
| ATA-117 | Arthrobacter sp. | 68% |
| CV2025 | Chromobacterium | 82% |
Reaction conditions:
- 50 mM phosphate buffer (pH 7.5)
- 2 mM PLP cofactor
- 30°C, 24 hr incubation
Comparative Method Analysis
Table 2 : Synthesis Method Benchmarks
| Method | Yield (%) | Purity (%) | Cost Index | Scalability |
|---|---|---|---|---|
| Reductive Amination | 78 | 95 | 1.0 | Industrial |
| Metathesis | 65 | 99 | 4.2 | Pilot |
| Enzymatic | 82 | 88 | 2.1 | Lab |
Key Findings :
- Industrial production favors reductive amination despite lower yields
- Metathesis routes preferred for chiral purity requirements
- Enzymatic methods require further optimization but offer sustainability benefits
Critical Process Considerations
Solvent Selection
Dielectric constant (ε) significantly impacts reaction kinetics:
- ε > 20 (MeOH, ε=32.7): Favors ionic intermediates
- ε < 10 (THF, ε=7.6): Improves cyclopentane ring stability
Temperature Profiling
DSC analysis shows exothermic risk above 85°C during amination steps. Recommended control:
- Ramp rate: 2°C/min
- Hold at 70°C for 30 min before final heating
Emerging Technologies
Microwave-assisted synthesis reduces reaction times from 8 hr to 45 min with comparable yields (72% vs 75% conventional). Flow chemistry systems achieve 89% space-time yield improvement through:
- 0.5 mm microreactor channels
- 10 psi backpressure regulation
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